3-Amino-3-methyl-2-butanol hydrochloride

Description

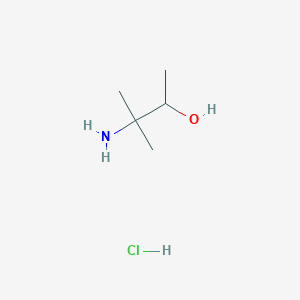

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-3-methylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(7)5(2,3)6;/h4,7H,6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYZUVBCTHMABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123743-86-2 | |

| Record name | 3-amino-3-methylbutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Enantioselective Synthesis of 3 Amino 3 Methyl 2 Butanol Hydrochloride

Chirality and Stereoisomerism

3-Amino-3-methyl-2-butanol possesses two chiral centers at the C2 and C3 positions. nih.govyoutube.com The carbon atom bonded to the hydroxyl group (C2) and the carbon atom bonded to the amino group (C3) are both stereogenic. This structural feature gives rise to the existence of four possible stereoisomers. youtube.com These stereoisomers consist of two pairs of enantiomers.

The four stereoisomers are:

(2R, 3R)-3-Amino-3-methyl-2-butanol

(2S, 3S)-3-Amino-3-methyl-2-butanol

(2R, 3S)-3-Amino-3-methyl-2-butanol

(2S, 3R)-3-Amino-3-methyl-2-butanol

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (2R, 3S) and (2S, 3R) isomers form another pair of enantiomers. The relationship between any enantiomeric pair and the other is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which is a key principle exploited in their separation. youtube.com

Strategies for Chiral Resolution

The separation of the racemic mixture of 3-Amino-3-methyl-2-butanol into its constituent enantiomers is a critical process for its application in stereospecific synthesis. Chiral resolution techniques are employed to isolate the desired stereoisomers.

Diastereomeric Salt Formation

One of the most established methods for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic base with an enantiomerically pure chiral acid. libretexts.org The resulting products are diastereomeric salts, which possess different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. nih.gov

After separation, the desired enantiomer of the amino alcohol can be recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. gavinpublishers.com Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orggoogle.comgoogle.com The choice of solvent is crucial as it significantly influences the solubility difference between the diastereomeric salts and thus the efficiency of the resolution. nih.gov

Table 1: Potential Chiral Resolving Agents and Solvents

| Resolving Agent | Type | Applicable Solvents | Reference |

|---|---|---|---|

| L-(+)-Tartaric Acid | Chiral Acid | Methanol, Ethanol | google.com |

| (S)-Mandelic Acid | Chiral Acid | Not specified | google.com |

| Camphorsulfonic Acid | Chiral Acid | Acetonitrile (B52724), Alcohols | google.com |

| 2-Amino-1,2-diphenylethanol (ADPE) | Chiral Base (for acidic compounds) | Chloroform, Ethyl Acetate, 2-Propanol | nih.gov |

Enzymatic Resolution Techniques

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. derpharmachemica.com These biocatalytic methods exploit the stereoselectivity of enzymes, such as lipases and transaminases, which preferentially catalyze a reaction with only one enantiomer from a racemic mixture.

Common enzymatic strategies include:

Enantioselective Acylation: A lipase (B570770) enzyme can selectively acylate one enantiomer of the amino alcohol, leaving the other unreacted. The acylated and unacylated forms can then be separated based on their different chemical properties. researchgate.net

Enantioselective Hydrolysis: In the reverse approach, a racemic mixture of an esterified amino alcohol can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes the ester of one enantiomer. researchgate.net

Transaminase-mediated Resolution: Transaminase enzymes can be used in kinetic resolutions where one enantiomer is selectively converted, allowing for the separation of the remaining enantiomer. google.com For instance, a recombinant aminotransferase has been used for the selective chiral conversion of a keto group to an amine, yielding the desired R-isomer. derpharmachemica.com

Table 2: Enzymes Used in the Resolution of Amino Alcohols

| Enzyme Type | Reaction | Example | Reference |

|---|---|---|---|

| Lipase | Enantioselective acylation/hydrolysis | Resolution of racemic amines and amino alcohols | researchgate.net |

| Penicillin Acylase G | Chiral resolution | Synthesis of (R)-3-amino butanol | derpharmachemica.com |

Chromatographic Enantioseparation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for both the analytical and preparative separation of enantiomers. researchgate.net Separation can be achieved through direct or indirect methods.

Indirect Method: This approach involves derivatizing the racemic amino alcohol with a chiral derivatizing agent to form a pair of diastereomers. google.com These diastereomers can then be separated on a standard (achiral) HPLC column. google.comvcu.edu A common challenge with small amino alcohols is the lack of a suitable chromophore for UV detection in HPLC, making derivatization necessary not only for separation but also for detection. vcu.edu

Direct Method: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds. researchgate.net

A patent describes a method for separating 3-aminobutanol enantiomers by derivatizing the racemate with (R)-(+)-1-phenylethanesulfonyl chloride and then analyzing the resulting diastereomers using reversed-phase HPLC. google.com

Table 3: Example of Chromatographic Enantioseparation via Derivatization

| Derivatizing Agent | Chromatographic Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| (R)-(+)-1-phenylethanesulfonyl chloride | C18 reversed-phase | Acetonitrile-water (80:20) | UV at 254 nm | google.com |

Asymmetric Synthesis Approaches

Asymmetric synthesis involves the creation of a specific stereoisomer directly from a prochiral precursor, avoiding the need for subsequent resolution. nih.gov This is often a more efficient approach to obtaining enantiomerically pure compounds.

Key strategies for the asymmetric synthesis of 3-Amino-3-methyl-2-butanol and related amino alcohols include:

Asymmetric Hydrogenation: A prochiral ketone precursor, such as 3-methyl-2-butanone, can be asymmetrically hydrogenated using a chiral catalyst, like a Ru-BINAP complex, to produce the chiral amino alcohol.

Enzymatic Asymmetric Synthesis: ω-transaminase enzymes can asymmetrically convert a prochiral ketone into a chiral amine with high enantioselectivity. researchgate.net This method is valued for its high efficiency and mild reaction conditions.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, the diastereoselective addition of metalloenamines derived from N-sulfinyl imines (a chiral auxiliary) to aldehydes can produce β-hydroxy-N-sulfinyl imines, which can then be reduced to the desired syn- or anti-1,3-amino alcohols. nih.gov

Impact of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of atoms in each stereoisomer of 3-Amino-3-methyl-2-butanol dictates its interactions with other molecules and its intramolecular properties. Stereochemistry is a critical determinant of biological activity, as physiological systems are inherently chiral. nih.gov

Biological Activity: The interaction of a chiral molecule with biological targets such as enzymes and receptors is highly stereospecific. Often, only one enantiomer will bind effectively to a receptor and elicit the desired biological response, while the other may be inactive or even cause adverse effects. nih.gov Studies on related chiral compounds have shown that stereochemistry can significantly affect cellular uptake, with transport systems often being selective for a specific isomer. nih.gov

Intramolecular Interactions: The relative positions of the amino and hydroxyl groups in the different diastereomers influence the potential for intramolecular hydrogen bonding. researchgate.net This bonding can affect the molecule's conformation, stability, and physical properties. For example, studies on similar amino alcohols have shown that the strength of the intramolecular hydrogen bond between the hydroxyl and amino groups is highly dependent on their spatial arrangement. researchgate.net This can, in turn, influence the molecule's reactivity and interactions with its environment.

Derivatization Strategies and Functionalization of 3 Amino 3 Methyl 2 Butanol Hydrochloride

Chemical Modification at Amino and Hydroxyl Centers

The presence of both a primary amine and a secondary alcohol in 3-Amino-3-methyl-2-butanol allows for selective or simultaneous modification at these two reactive centers. The hydrochloride salt form generally requires neutralization before derivatization of the free amine.

Acylation of the Amino Group: The amino group can be readily acylated using various reagents such as acid chlorides, anhydrides, or activated esters to form amides. The reaction conditions can be tailored to favor mono-acylation. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative.

Alkylation of the Amino Group: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination, for example, involving reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common method.

Esterification of the Hydroxyl Group: The secondary hydroxyl group can be esterified by reacting the compound with carboxylic acids or their derivatives. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a classic method, though harsher conditions might be required. wikipedia.org Milder methods involve the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base. wikipedia.org

Etherification of the Hydroxyl Group: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

The relative reactivity of the amino and hydroxyl groups can be exploited for selective derivatization. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective reactions under specific conditions.

Table 1: Examples of Chemical Modifications at Amino and Hydroxyl Centers

| Reaction Type | Reagent Example | Functional Group Modified | Product Type |

| Acylation | Acetyl Chloride | Amino | Amide |

| Alkylation | Benzaldehyde/NaBH4 | Amino | Secondary Amine |

| Esterification | Acetic Anhydride (B1165640) | Hydroxyl | Ester |

| Etherification | Methyl Iodide/NaH | Hydroxyl | Ether |

Synthesis of Analogs and Conjugates

The derivatization of 3-Amino-3-methyl-2-butanol hydrochloride is a key step in the synthesis of a variety of analogs and conjugates with tailored properties.

Chiral Ligands: The inherent chirality of 3-Amino-3-methyl-2-butanol makes its derivatives valuable as chiral ligands in asymmetric catalysis. By modifying the amino and hydroxyl groups, ligands with different steric and electronic properties can be synthesized to influence the stereochemical outcome of chemical reactions.

Pharmaceutical Intermediates: This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, the amino and hydroxyl groups can be functionalized to introduce pharmacophores or to link the molecule to other bioactive moieties, creating drug conjugates. The synthesis of chiral drugs often relies on key intermediates like derivatives of this amino alcohol. google.com

Bioconjugates: The amino group provides a convenient handle for conjugation to biomolecules such as peptides, proteins, or nucleic acids. For example, after appropriate activation, the amino group can react with carboxylic acid groups on a protein to form a stable amide bond.

Protecting Group Chemistry in Derivatization

In multi-step syntheses involving 3-Amino-3-methyl-2-butanol, it is often necessary to temporarily block one of the functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups.

Amino Group Protection: Common protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic conditions but can be removed with acid. The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to mild acid and base but can be removed by hydrogenolysis.

Hydroxyl Group Protection: The hydroxyl group can be protected as a silyl (B83357) ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be cleaved using fluoride (B91410) ion sources. Other protecting groups for alcohols include benzyl ethers and acetals.

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Fluoride ions |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, Base | Hydrogenolysis |

Role of Derivatization in Analytical Characterization

Derivatization plays a critical role in the analytical characterization of this compound, particularly in chromatographic and mass spectrometric techniques. sigmaaldrich.com

Gas Chromatography (GC): Due to its polarity and low volatility, direct analysis of this compound by GC is challenging. Derivatization is employed to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. Silylation is a common derivatization technique for this purpose, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com These derivatives exhibit improved chromatographic peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC): Derivatization is often used in HPLC to enhance the detectability of compounds that lack a strong chromophore for UV-Vis detection. The primary amino group of 3-Amino-3-methyl-2-butanol can be reacted with a variety of derivatizing agents to introduce a fluorescent or UV-absorbing tag. For instance, reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or dansyl chloride can be used for pre-column derivatization to create highly fluorescent derivatives that can be detected with high sensitivity. In a specific application for the chiral purity analysis of 3-aminobutanol, (R)-alpha-methyl-2-naphthyl acetyl chloride was used as a derivatization reagent for HPLC analysis. google.com

Mass Spectrometry (MS): In mass spectrometry, derivatization can be used to improve the ionization efficiency and to produce characteristic fragmentation patterns that aid in structural elucidation. For example, the analysis of amino acids and related compounds by flow injection tandem mass spectrometry (FI-MS/MS) can be facilitated by pre-injection derivatization with butanolic-HCl. nih.gov This process converts the analytes into their butyl ester derivatives, which often show better ionization and fragmentation behavior in the mass spectrometer.

Table 3: Derivatization Reagents for Analytical Characterization

| Analytical Technique | Derivatizing Reagent | Purpose |

| Gas Chromatography (GC) | BSTFA, MTBSTFA | Increase volatility and thermal stability |

| High-Performance Liquid Chromatography (HPLC) | OPA/thiol, Dansyl chloride | Enhance UV-Vis or fluorescence detection |

| Mass Spectrometry (MS) | Butanolic-HCl | Improve ionization and fragmentation |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 3 Methyl 2 Butanol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 3-Amino-3-methyl-2-butanol hydrochloride, both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can offer insights into its conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the different proton environments. The presence of the hydrochloride salt would lead to a downfield shift of the protons near the protonated amino group. Key expected resonances include a doublet for the methyl group adjacent to the chiral center bearing the hydroxyl group, a quartet for the methine proton of the same carbon, singlets for the two methyl groups on the carbon with the amino group, and broad signals for the hydroxyl and ammonium (B1175870) protons, the positions of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. A ¹³C NMR spectrum is available for a stereoisomer, (2S,3R)-3-Amino-2-butanol-hydrochloride, which can serve as a reference. spectrabase.com For this compound, five distinct carbon signals are anticipated, corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the hydroxyl and protonated amino groups.

Conformational Analysis using NOESY: Two-dimensional NOESY experiments are instrumental in determining the through-space proximity of protons, which is crucial for conformational analysis. For this compound, NOESY can help elucidate the preferred rotamers around the C2-C3 bond. Correlations between the protons of the methyl groups and the methine proton would provide evidence for specific spatial arrangements, shedding light on the intramolecular interactions that govern the molecule's three-dimensional structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1-H3 | ~1.2 | ~18 | Doublet |

| C2-H | ~3.8 | ~75 | Quartet |

| C3 | - | ~60 | - |

| C4-H3 | ~1.3 | ~25 | Singlet |

| C5-H3 | ~1.3 | ~25 | Singlet |

| OH | Variable | - | Broad Singlet |

| NH3+ | Variable | - | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared and Raman Spectroscopic Investigations of Molecular Vibrations and Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed picture of the molecular vibrations and intermolecular interactions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is expected due to the O-H stretching vibration of the hydroxyl group, likely involved in hydrogen bonding. The N-H stretching vibrations of the ammonium group (NH₃⁺) would appear as a broad, complex band between 2400 and 3200 cm⁻¹. C-H stretching vibrations of the methyl and methine groups will be observed around 2850-3000 cm⁻¹. Bending vibrations for the NH₃⁺ group are expected around 1500-1600 cm⁻¹. C-O and C-N stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹). A vapor phase IR spectrum is available for the free base, 3-Amino-3-methyl-2-butanol, which shows characteristic absorptions for the amine and hydroxyl groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For this compound, Raman scattering would be sensitive to the vibrations of the carbon skeleton. The C-C stretching and bending modes would be prominent. The symmetric vibrations of the methyl groups are also expected to be strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3500 (broad) | Weak |

| N-H Stretch (NH₃⁺) | 2400-3200 (broad, complex) | Weak |

| C-H Stretch | 2850-3000 | 2850-3000 |

| N-H Bend (NH₃⁺) | 1500-1600 | - |

| C-O Stretch | 1000-1200 | Weak |

| C-N Stretch | 1000-1200 | Weak |

| C-C Stretch | Fingerprint Region | Strong |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) would be suitable MS techniques. ESI-MS would likely show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base, confirming the molecular weight of the cation.

Fragmentation Pathways: Under EI conditions, the molecule would undergo fragmentation. The fragmentation pattern of the free base, 3-Amino-3-methyl-2-butanol, has been reported. nih.gov Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom). For this compound, alpha-cleavage next to the nitrogen atom would be a dominant pathway, leading to the formation of a stable iminium ion. The loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃) is also a probable fragmentation route.

Interactive Data Table: Expected Mass Spectrometry Fragments for 3-Amino-3-methyl-2-butanol

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 104 | [M+H]⁺ (M = free base) | ESI-MS |

| 88 | [M - NH₃]⁺ | Loss of ammonia |

| 73 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at C2-C3 bond |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at C2-C3 bond |

Note: Fragmentation is described for the free base as the hydrochloride would dissociate in the mass spectrometer.

X-ray Crystallography of Derivatives for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While obtaining suitable crystals of this compound itself might be challenging, the preparation of crystalline derivatives is a common strategy.

To determine the absolute configuration of a chiral molecule like 3-Amino-3-methyl-2-butanol, it can be reacted with a chiral derivatizing agent of known absolute configuration to form diastereomers. These diastereomeric derivatives are more likely to crystallize, and their crystal structure can be determined by X-ray diffraction. The known configuration of the derivatizing agent allows for the unambiguous assignment of the absolute configuration of the chiral centers in the original amino alcohol. Alternatively, if a heavy atom is incorporated into the derivative, anomalous dispersion methods can be used to determine the absolute configuration directly.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

For this compound, the ECD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of its chromophores. Although the native molecule lacks strong chromophores, the amino and hydroxyl groups can give rise to weak ECD signals in the far-UV region. To enhance the signal and facilitate analysis, the compound can be derivatized with a chromophoric reagent. The sign and intensity of the Cotton effects in the ECD spectrum of the derivative are directly related to the absolute configuration of the chiral centers. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible stereoisomers, the absolute configuration can be confidently assigned.

Applications in Organic Synthesis and Catalysis

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral amino alcohols are fundamental in the field of asymmetric catalysis, where the goal is to selectively produce a single enantiomer of a chiral product. They can function as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, or as chiral ligands that coordinate to a metal center to create a chiral catalytic environment. wikipedia.org

While specific catalytic data for ligands derived directly from 3-Amino-3-methyl-2-butanol hydrochloride is not extensively documented in publicly available literature, the principles of its application can be understood from studies on structurally similar chiral β-amino alcohols. These ligands are instrumental in a variety of metal-catalyzed asymmetric reactions, including transfer hydrogenation, aldol (B89426) reactions, and additions of organometallic reagents to carbonyl compounds. wikipedia.orgmdpi.com

For instance, chiral β-amino alcohols have been successfully employed as ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines. The rigidity and stereochemistry of the amino alcohol ligand are crucial for achieving high enantioselectivity. In a study on the ATH of N-phosphinyl ketimines, ligands with a rigid cyclic backbone, such as (1S,2R)-1-amino-2-indanol, demonstrated high efficiency, affording the corresponding chiral phosphinamides in excellent yields and with enantiomeric excesses (ee) up to 82%. mdpi.com This highlights the potential of chiral amino alcohols like 3-Amino-3-methyl-2-butanol to be developed into effective ligands for similar transformations.

The general approach for employing a chiral amino alcohol as a ligand in asymmetric transfer hydrogenation is outlined in the table below, illustrating the typical reaction parameters and outcomes.

Table 1: Illustrative Example of Asymmetric Transfer Hydrogenation using a Chiral Amino Alcohol Ligand Data based on studies of analogous chiral β-amino alcohols.

| Substrate | Chiral Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| N-(1-phenylethylidene)diphenylphosphinamide | (1S,2R)-1-amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 80 | 95 | 76 |

| N-(1-(p-tolyl)ethylidene)diphenylphosphinamide | (1S,2R)-1-amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 80 | 98 | 82 |

| N-(1-(4-chlorophenyl)ethylidene)diphenylphosphinamide | (1S,2R)-1-amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 80 | 96 | 80 |

Source: Adapted from related research on asymmetric transfer hydrogenation. mdpi.com

Similarly, in diastereoselective aldol reactions, chiral auxiliaries derived from amino alcohols, such as Evans oxazolidinones, are widely used to control the stereochemistry of the newly formed stereocenters. wikipedia.org The chiral auxiliary is first acylated, and the resulting imide is then enolized and reacted with an aldehyde to give the aldol adduct with high diastereoselectivity. Subsequent removal of the auxiliary furnishes the chiral β-hydroxy acid, ester, or alcohol. nih.gov

Utilization as a Building Block for Complex Molecule Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of more elaborate molecules. Its bifunctionality allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

Amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds. They are key components in antiviral agents, including HIV protease inhibitors, and in the synthesis of various natural products. For example, the synthesis of the antiviral drug Atazanavir involves a key chiral amino alcohol intermediate. nih.gov

While specific examples detailing the use of this compound as a direct precursor in the synthesis of named biologically active compounds are not prevalent in the reviewed literature, its structural motifs are present in many bioactive molecules. The synthesis of β-amino acids, which are important components of many biologically active peptides and small molecules, often proceeds through chiral amino alcohol intermediates. nih.gov

The general utility of chiral amino alcohols as precursors is highlighted in the synthesis of various classes of compounds with potential biological activity, as shown in the table below.

Table 2: Classes of Biologically Active Compounds Synthesized from Amino Alcohol Precursors

| Compound Class | Therapeutic Area (Potential) | Key Synthetic Transformation |

| β-Lactam antibiotics | Antibacterial | Cyclization of β-amino esters |

| HIV Protease Inhibitors | Antiviral | Amide bond formation, stereoselective reductions |

| Sphingosine analogues | Anticancer, Immunomodulatory | Olefination, functional group manipulation |

| Peptidomimetics | Various | Solid-phase or solution-phase peptide synthesis |

Source: Compiled from general knowledge of medicinal chemistry and organic synthesis.

In the fine chemical industry, intermediates that offer chirality and multiple functional groups are highly valuable. This compound serves as such an intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, agrochemical, and fragrance industries. The use of chiral intermediates like 3-Amino-3-methyl-2-butanol ensures the stereochemical integrity of the final product, which is often crucial for its desired function. For instance, many agrochemicals, such as herbicides and pesticides, exhibit stereospecific activity, where only one enantiomer is effective.

Applications in Metal Complexation and Coordination Chemistry

The amino and hydroxyl groups of 3-Amino-3-methyl-2-butanol can act as donor ligands to coordinate with various metal ions, forming stable metal complexes. The study of such complexes is a significant area of coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry.

Amino alcohols can act as bidentate ligands, coordinating to a metal center through both the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. The stereochemistry of the amino alcohol ligand can influence the geometry and chirality of the resulting metal complex.

Research on the coordination chemistry of amino acids and their derivatives with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) has shown that these ligands can form complexes with various geometries, including octahedral and tetrahedral. google.com The formation of these complexes is confirmed through techniques such as elemental analysis, FTIR, UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.net

The coordination behavior of amino alcohols is crucial for their application as ligands in asymmetric catalysis, as the coordination to the metal center is the first step in the formation of the active catalyst.

Use in Specialty Chemical Development

Specialty chemicals are formulated products that are used for specific applications and are valued for their performance characteristics. The unique structure of this compound makes it a candidate for the development of various specialty chemicals.

One notable application is in the formulation of corrosion inhibitors. Amino acids and their derivatives are known to be effective, environmentally friendly corrosion inhibitors for various metals and alloys in different aggressive media. researchgate.netjetir.orgresearchgate.netimist.ma The amino and carboxyl groups (or in this case, hydroxyl group) can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The efficiency of these inhibitors depends on the structure of the molecule, the nature of the metal, and the corrosive environment.

Furthermore, amino acid-based surfactants are another class of specialty chemicals where derivatives of 3-Amino-3-methyl-2-butanol could be utilized. These surfactants are biodegradable and have low toxicity, making them attractive for applications in cosmetics, pharmaceuticals, and household products. The synthesis of such surfactants typically involves the acylation of the amino group with a long-chain fatty acid to introduce a hydrophobic tail, while the amino alcohol moiety serves as the hydrophilic headgroup. chalmers.se

The potential of amino alcohol derivatives in specialty applications is summarized in the table below.

Table 3: Potential Applications of 3-Amino-3-methyl-2-butanol Derivatives in Specialty Chemicals

| Specialty Chemical Class | Potential Application | Key Structural Feature |

| Corrosion Inhibitors | Protection of metals in acidic or neutral media | Adsorption via N and O atoms to form a protective film |

| Surfactants | Emulsifiers, foaming agents in cosmetics and detergents | Amphiphilic structure with a hydrophilic amino alcohol headgroup |

| Polymer Additives | Modifiers for polymer properties | Incorporation of polar functional groups |

Source: Based on general principles of specialty chemical development and the known applications of amino alcohols. chalmers.se

Molecular Biological Interactions and Mechanistic Studies of 3 Amino 3 Methyl 2 Butanol Hydrochloride Analogues

In Vitro Enzyme Inhibition and Activation Mechanisms

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro studies on the enzyme inhibition or activation mechanisms of 3-Amino-3-methyl-2-butanol hydrochloride or its direct analogues. While amino alcohols, as a chemical class, are recognized for their potential as scaffolds in the synthesis of biologically active molecules, including enzyme inhibitors, specific data for this particular compound and its close derivatives is not available in the reviewed literature. diva-portal.org

The structural features of 3-Amino-3-methyl-2-butanol, possessing both a hydroxyl and an amino group, suggest potential interactions with various enzyme active sites. For instance, analogues of other amino alcohols, such as the threonine mimic (2R,3S)-3-amino-4-mercapto-2-butanol, have been incorporated into tetrapeptides to act as covalent inhibitors of sortase enzymes. researchgate.net This is achieved through the interaction of the thiol group with the catalytically active cysteine residue of the enzyme. researchgate.net However, similar mechanistic studies for this compound analogues are not documented.

General research into amino alcohol derivatives has shown their potential to interact with a range of enzymes. For example, certain polyhydroxylated alkaloids, which are cyclic amino alcohols, are potent inhibitors of glucosidases. diva-portal.org The development of engineered amine dehydrogenases has also been explored for the synthesis of chiral amino alcohols, indicating enzymatic interactions with this class of compounds, albeit in a synthetic context. frontiersin.org Without specific experimental data, any discussion on the enzyme interaction of this compound analogues remains speculative.

Receptor Binding and Modulation Studies (non-clinical context)

There is a significant lack of specific data from non-clinical studies regarding the receptor binding and modulation properties of this compound and its analogues. While the broader class of amino alcohols is integral to many biologically active compounds that target various receptors, direct research on this specific compound is not readily found in the public domain.

For context, studies on other, structurally different, amino acid and amino alcohol derivatives have demonstrated receptor interactions. For instance, heterocyclic derivatives containing β-amino acid moieties have been investigated for their affinity to adenosine (B11128) A3 receptors and opioid receptors. mdpi.com In these studies, modifications to the amino group, such as its conversion to an azide, were shown to switch the activity from a partial agonist to an antagonist at the adenosine A3 receptor. mdpi.com This highlights the potential for functional group modifications on an amino alcohol scaffold to influence receptor binding and modulation, though this is a general principle and not specific to 3-Amino-3-methyl-2-butanol.

Without dedicated receptor binding assays, such as radioligand binding studies or functional assays, for this compound analogues, it is not possible to provide specific details on their potential receptor targets, binding affinities (Kᵢ), or efficacy (e.g., agonist, antagonist, or allosteric modulator activity).

Structure-Activity Relationship (SAR) Investigations of Analogues

Detailed Structure-Activity Relationship (SAR) investigations for analogues of this compound are not available in the current body of scientific literature. SAR studies are crucial for understanding how chemical structure relates to biological activity and for optimizing lead compounds in drug discovery. drugdesign.org

As a general concept, SAR studies on other classes of amino alcohols have been performed. For example, in the development of potent tetrahydroisoquinoline-derived LFA-1/ICAM-1 antagonists, the SAR of the α-amino acid residue was explored, leading to the identification of novel heteroaryl-bearing amino acids that improved potency. nih.gov This demonstrates the type of investigation that would be necessary to understand the SAR of 3-Amino-3-methyl-2-butanol analogues. Such a study would involve the systematic modification of the 3-Amino-3-methyl-2-butanol scaffold, for instance, by altering the substituents on the amino or hydroxyl groups, changing the stereochemistry, or modifying the carbon backbone, and then assessing the impact of these changes on a specific biological activity.

Without a defined biological target or activity for this compound, and in the absence of a series of synthesized and tested analogues, no SAR data can be presented.

Cellular Target Identification and Pathway Perturbation (using in vitro models)

There is no published research available that identifies the specific cellular targets of this compound or its analogues, nor are there studies detailing any perturbation of cellular pathways in in vitro models. Identifying the cellular targets of a compound is a critical step in understanding its mechanism of action. This often involves techniques such as affinity chromatography, expression profiling, or proteomics.

While 3-Amino-3-methyl-2-butanol is used as a building block for creating a variety of biologically active molecules, the specific cellular effects of the parent compound and its close analogues have not been characterized. Research on other amino alcohol-containing structures has led to the identification of cellular targets. For example, as mentioned earlier, certain polyhydroxylated alkaloids that are cyclic amino alcohols are known to inhibit cellular glucosidases. diva-portal.org However, this information cannot be extrapolated to this compound.

To determine the cellular targets and pathway perturbations of these specific compounds, a significant research effort would be required, including the use of various in vitro cellular models and advanced molecular biology techniques.

Biochemical Probe Development

The development of biochemical probes from the this compound scaffold has not been reported in the scientific literature. Biochemical probes are essential tools for studying biological systems, often by incorporating a reporter group (like a fluorescent dye or a biotin (B1667282) tag) onto a molecule with known biological activity to visualize or isolate its cellular targets.

The amino alcohol functional groups present in 3-Amino-3-methyl-2-butanol could potentially be used for the attachment of such reporter groups. The development of these probes, however, would necessitate a known biological target or a defined biological activity for the parent molecule. Given the lack of information on the molecular biological interactions of this compound and its analogues, the rational design and application of biochemical probes derived from this scaffold have not been pursued.

Advanced Analytical Characterization in Research Contexts for 3 Amino 3 Methyl 2 Butanol Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like 3-Amino-3-methyl-2-butanol hydrochloride. yakhak.org Given that many amino alcohols lack a strong UV chromophore, derivatization is a common strategy to enhance detection and facilitate separation. oup.com

Purity Determination: For purity analysis, reversed-phase HPLC is typically employed. A C18 column is a common choice for the stationary phase, offering effective separation of the main compound from non-polar impurities. google.com The mobile phase often consists of a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol. google.comgoogle.com Detection is usually performed with a UV detector, often at wavelengths between 210 and 260 nm, although this may require derivatization to introduce a chromophore for enhanced sensitivity. google.com

Enantiomeric Excess (e.e.) Determination: Determining the enantiomeric excess is critical for a chiral molecule intended for stereospecific synthesis. This is achieved using chiral HPLC, which can be approached in two main ways:

Direct Separation on Chiral Stationary Phases (CSPs): This is the preferred method for direct analysis. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective for resolving the enantiomers of chiral amines and amino alcohols. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve baseline separation of the enantiomers. yakhak.org

Indirect Separation via Diastereomer Formation: An alternative method involves reacting the amino alcohol enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. oup.com These diastereomeric pairs can then be separated on a standard achiral stationary phase, like a C18 column. google.comgoogle.com Common CDAs for amino groups include (R)-α-methyl-2-naphthalene acetyl chloride or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). oup.comgoogle.com The resulting diastereomers exhibit different physical properties, allowing for their separation and quantification by HPLC. sigmaaldrich.com

The validation of these HPLC methods, in line with ICH guidelines, typically involves assessing parameters like accuracy, precision, linearity, and limit of detection (LOD), ensuring the reliability of the purity and e.e. values obtained. yakhak.org

Table 1: Illustrative HPLC Conditions for Chiral Analysis of Amino Alcohols

| Parameter | Condition for Direct Separation | Condition for Indirect Separation (Post-Derivatization) | Reference |

|---|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | yakhak.org, google.com |

| Mobile Phase | Isocratic mixture (e.g., 10-30% 2-propanol in hexane) | Gradient or isocratic (e.g., Acetonitrile/Buffered Aqueous Solution) | yakhak.org, google.comgoogle.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | yakhak.org, google.com |

| Detection | UV/Fluorescence (after derivatization if needed) | UV (e.g., 254 nm) | yakhak.org, google.com |

| Column Temp. | Room Temperature or controlled (e.g., 30 °C) | 30 °C | yakhak.org, google.com |

| Derivatizing Agent | N/A | (R)-α-methyl-2-naphthalene acetyl chloride or similar | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar and non-volatile nature of amino alcohols like this compound, derivatization is an essential prerequisite for GC-MS analysis. nist.govsigmaaldrich.com This chemical modification converts the polar amino (-NH2) and hydroxyl (-OH) groups into less polar, more volatile moieties. nist.gov

Derivatization Strategies: Common derivatization approaches for amino acids and amino alcohols include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation/Esterification: A two-step process is often used where the carboxyl group (if present) is first esterified (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com For amino alcohols, direct acylation can be performed.

Analysis and Applications: Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which provides mass spectra based on their fragmentation patterns upon electron ionization. nist.gov

This technique is exceptionally useful for:

Identifying Trace Impurities: The high sensitivity of MS detection allows for the identification of trace-level impurities, such as byproducts from the synthesis or residual starting materials.

Analyzing Complex Mixtures: GC's high resolving power can separate the target compound from other components in a reaction mixture, with the MS providing structural information for each peak. nist.gov

Confirming Identity: The mass spectrum of the derivatized 3-Amino-3-methyl-2-butanol serves as a chemical fingerprint, which can be compared against a known standard or library to confirm its identity. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Alcohols

| Derivatization Reagent | Abbreviation | Resulting Derivative | Key Features | Reference |

|---|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, characteristic fragments (M-57) in MS. | sigmaaldrich.com |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl (PFP) | Often used in a two-step method with esterification; produces stable derivatives suitable for GC. | nih.gov |

| Alkyl Chloroformates | e.g., Methyl Chloroformate | Methoxycarbonyl (MOC) derivatives | Rapid and effective for both amino and hydroxyl groups. | nist.gov |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC and GC for the analysis of charged species like amino alcohols. CE is known for its extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. scispace.com

For chiral separations, various modes of CE can be employed:

Chiral Ligand-Exchange CE: In this method, a chiral selector, often a metal complex (e.g., a copper(II) complex with an amino acid or amino alcohol), is added to the background electrolyte (BGE). nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation. nih.gov

Micellar Electrokinetic Chromatography (MEKC): Chiral selectors can be incorporated into micelles added to the BGE. For instance, cyclodextrins are widely used as chiral selectors to resolve the enantiomers of a broad range of compounds, including amino acids. acs.org The differential partitioning of the enantiomers into the chiral micellar phase leads to their separation.

CE is particularly advantageous for high-resolution separations of structurally similar compounds. The technique's separation mechanism, based on the mass-to-charge ratio, provides a different selectivity compared to the partitioning mechanisms in HPLC and GC. oup.com For amino alcohols, indirect UV detection can be used if the compound lacks a chromophore, where a UV-absorbing compound is added to the BGE, and the analyte is detected as a negative peak. horiba.com Recent advancements in CE focus on enhancing sensitivity through various preconcentration techniques, which can help overcome one of the method's primary limitations. oup.com

Quality Control and Purity Assessment Methodologies in Research

A robust quality control (QC) framework is essential to ensure that this compound meets the required specifications for research applications. This involves a systematic application of the analytical methods described above to verify the identity, purity, and chiral integrity of each batch.

Key aspects of a QC and purity assessment program include:

Identity Confirmation: Spectroscopic methods are used for initial identity confirmation. The mass spectrum from GC-MS provides molecular weight and fragmentation data.

Purity Assessment: A primary chromatographic technique, usually HPLC, is used for quantitative purity assessment. Purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >97% or >98% is commonly required for research-grade chemicals. derpharmachemica.com

Enantiomeric Purity: Chiral HPLC or chiral CE is used to determine the enantiomeric excess (e.e.). For stereospecific applications, an e.e. of ≥99% is often the standard. google.com

Analysis of Impurities: GC-MS is employed to identify and, if necessary, quantify volatile or semi-volatile impurities that may not be detected by HPLC.

Method Validation: The analytical methods used for QC must be validated for their intended purpose. This includes demonstrating accuracy, precision, specificity, linearity, and range. yakhak.org The use of certified reference standards is crucial for quantitative accuracy.

Batch-to-Batch Consistency: QC procedures are performed on every new batch of the compound to ensure consistent quality over time. This involves comparing the analytical data against established specifications. Robust QC systems are critical for ensuring the reliability of data in metabolomics and other sensitive research areas. nih.govchromatographyonline.com

By integrating these advanced analytical techniques into a comprehensive quality control strategy, researchers can be confident in the quality of this compound, ensuring the integrity and reproducibility of their scientific work.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future synthesis of 3-Amino-3-methyl-2-butanol hydrochloride will likely be driven by the principles of green and sustainable chemistry, moving away from hazardous reagents and energy-intensive conditions. Current research on chiral amino alcohols focuses on atom-economical and environmentally benign methodologies, which can be adapted and optimized for this specific compound.

Future research will likely target two main areas: biocatalysis and advanced catalytic hydrogenation.

Biocatalytic Routes: The use of enzymes such as lipases or transaminases for the kinetic resolution of racemic mixtures or the asymmetric synthesis from prochiral ketones presents a highly promising green alternative. Engineered enzymes, developed through directed evolution, could offer high enantioselectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. frontiersin.org For instance, the asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-hydroxy-2-butanone, using engineered amine dehydrogenases (AmDHs) is a potential one-step synthesis route. frontiersin.org

Asymmetric Catalytic Hydrogenation: Another sustainable approach is the asymmetric hydrogenation of precursor α-amino ketones or the reductive amination of the corresponding hydroxy ketone. acs.org Research into novel heterogeneous and homogeneous catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir), aims to achieve high yields and enantiomeric excess (>99% ee) under lower pressures and temperatures. acs.orgacs.org Aqueous phase catalytic hydrogenation using catalysts like Ru/C offers a particularly green alternative, eliminating the need for organic solvents. acs.orgacs.org

These advanced synthetic methods represent a shift towards more efficient and sustainable production, a crucial step for the broader industrial application of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes for Chiral Amino Alcohols

| Synthetic Route | Catalyst/Reagent Example | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Resolution/Synthesis | Lipases, Transaminases, Engineered Amine Dehydrogenases | High enantioselectivity, mild reaction conditions (aqueous, room temp.), biodegradable catalysts. frontiersin.org | Enzyme screening and engineering for substrate specificity and efficiency. |

| Asymmetric Transfer Hydrogenation | RuCl[(S,S)-Teth-TsDpen] | High yields and enantioselectivity, operational simplicity, avoids high-pressure H2. acs.org | Development of more active and recyclable catalysts. |

| Aqueous Phase Catalytic Hydrogenation | 5% Ru/C | Use of water as solvent, atom economical, suitable for continuous processing. acs.orgacs.org | Catalyst stability and selectivity in aqueous media. |

Development of New Asymmetric Catalytic Systems

The structural characteristics of 3-Amino-3-methyl-2-butanol, particularly its chirality and the presence of two coordinating groups (–NH2 and –OH), make it an excellent candidate for development as a chiral ligand or organocatalyst. alfa-chemistry.com

Future research is expected to proceed in several directions:

Novel Chiral Ligands for Metal-Catalyzed Reactions: The compound can serve as a scaffold for a new family of chiral ligands. By derivatizing the amino or hydroxyl group, its steric and electronic properties can be fine-tuned. These tailored ligands can then be complexed with various transition metals like Ruthenium, Rhodium, Copper, Zinc, or Nickel to create catalysts for a wide range of asymmetric reactions, including hydrogenations, alkylations, and cycloadditions. alfa-chemistry.commdpi.comacademie-sciences.fr

Bifunctional Organocatalysts: As a primary β-amino alcohol, it possesses both a Brønsted acid site (–OH) and a Brønsted base site (–NH2). researchgate.net This inherent bifunctionality is a key feature for organocatalysis, enabling the simultaneous activation of both the nucleophile and the electrophile in a reaction. wikipedia.org Research could focus on applying this compound directly as a catalyst in reactions like aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. researchgate.netresearchgate.net

Polymer-Supported Catalysts: To improve catalyst recyclability and facilitate product purification, 3-Amino-3-methyl-2-butanol can be anchored to a polymer support. acs.org This approach is a key aspect of sustainable chemistry, and future work could involve designing and synthesizing efficient, reusable catalytic systems based on this principle.

The development of new catalytic systems derived from this molecule could provide novel and more efficient pathways for the synthesis of other valuable chiral compounds.

Expansion of Applications in Materials Science and Polymer Chemistry

The dual functionality of this compound provides opportunities for its use as a monomer or modifying agent in the synthesis of advanced polymers and materials. scbt.com

Emerging applications in this field include:

Biodegradable Poly(ester amides): Amino alcohols can be used in polycondensation reactions with diacids and polyols to create biodegradable elastomers. nih.gov By incorporating 3-Amino-3-methyl-2-butanol into a polymer backbone, it is possible to create novel poly(ester amides) with tunable mechanical properties and degradation rates. The presence of both ester and amide linkages offers a way to control the biological response and physical characteristics of the material. nih.gov

Chiral Polymers: The inherent chirality of the molecule can be transferred to a polymer chain, creating chiral polymers. These materials are of great interest for applications in chiral separations, enantioselective sensing, and asymmetric catalysis. rsc.org Future research could explore the synthesis of polymers, such as poly(methacrylates), with side chains containing the 3-Amino-3-methyl-2-butanol moiety. rsc.orgresearchgate.net

Functional Surface Modifiers: The amino and hydroxyl groups can be used to graft the molecule onto surfaces, altering their properties. This could be used to improve adhesion, introduce specific functionalities, or create biocompatible coatings on materials for biomedical applications. scbt.com

The incorporation of this chiral amino alcohol into polymer structures opens a new avenue for the design of smart, functional, and sustainable materials.

Advanced Mechanistic Elucidation of Molecular Interactions

A fundamental understanding of the non-covalent interactions involving this compound is critical for rationally designing its applications in catalysis and materials science. Its ability to act as a hydrogen bond donor (from both –NH3+ and –OH groups) and acceptor (at the oxygen and chloride ion) governs its behavior in solution and in the solid state. mdpi.comresearchgate.net

Future research should focus on:

High-Resolution Spectroscopic Studies: Advanced spectroscopic techniques, such as 2D NMR (COSY, NOESY), can be employed to determine the precise three-dimensional structure and intermolecular interactions of its derivatives and metal complexes in solution. Infrared (IR) spectroscopy can provide detailed information on hydrogen-bonding patterns. spectrabase.com

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for the compound and its derivatives or complexes provides definitive structural information in the solid state. mdpi.com This allows for the precise measurement of bond lengths, bond angles, and the geometry of hydrogen bonds and other non-covalent interactions, which is crucial for understanding polymorphism and crystal packing. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the structure of catalysts derived from this molecule and to investigate reaction mechanisms. chemrxiv.org These theoretical studies can calculate transition state energies, rationalize the origin of stereoselectivity, and predict the effects of structural modifications on catalytic activity. chemrxiv.orgnih.gov Comparing computational models with experimental data can provide deep insights into the molecule's reactivity.

A thorough mechanistic understanding will accelerate the development of practical applications by enabling a more targeted, design-led approach rather than empirical screening.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research. scbt.com These powerful computational tools can be leveraged to accelerate the discovery and optimization of applications for this compound.

Prospective research directions include:

Catalyst Design and Optimization: Machine learning models can be trained on existing reaction data to predict the performance of new catalysts. By using the 3-Amino-3-methyl-2-butanol scaffold as a starting point, AI algorithms can suggest novel derivatives with enhanced activity and enantioselectivity for specific chemical transformations. This data-driven approach can significantly reduce the experimental effort required for catalyst development.

Prediction of Synthetic Routes: AI tools can analyze vast chemical reaction databases to propose novel and sustainable synthetic pathways. This can help in identifying more efficient and greener methods for producing the compound itself or for using it as a starting material in complex syntheses.

Materials Property Prediction: ML models can be developed to predict the physical and chemical properties of new polymers or materials derived from this compound. This would allow for the in silico screening of large numbers of potential structures to identify candidates with desired characteristics, such as biodegradability, thermal stability, or mechanical strength, before committing to laboratory synthesis.

The integration of AI and ML promises to revolutionize the pace of research and development, unlocking the full potential of specialized molecules like this compound with unprecedented efficiency.

Q & A

Q. What mechanistic insights explain its role in asymmetric catalysis?

- Methodological Answer : The amino alcohol acts as a chiral ligand in Pd-catalyzed allylic alkylation. DFT calculations show the hydroxyl group coordinates to Pd, while the amino group stabilizes transition states via H-bonding, achieving 90% ee in product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.